N'-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromo-substituted hydroxybenzylidene group, a dichlorophenyl group, and a pyrazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide: Unique due to its specific substitution pattern and combination of functional groups.
N’-(5-Bromo-2-hydroxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide: Similar structure but lacks the dichlorophenyl group.
N’-(5-Chloro-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide: Similar structure but has a chloro group instead of a bromo group.
Uniqueness
The uniqueness of N’-(5-Bromo-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both bromo and dichlorophenyl groups enhances its reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
700352-32-5 |
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Molecular Formula |
C17H11BrCl2N4O2 |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11BrCl2N4O2/c18-10-1-4-16(25)9(5-10)8-21-24-17(26)15-7-14(22-23-15)12-3-2-11(19)6-13(12)20/h1-8,25H,(H,22,23)(H,24,26)/b21-8+ |
InChI Key |
AGSDAKUESHSLQF-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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